
2,4-dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Erythroid Differentiation Induction
2,4-Dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide and related compounds show promising activity in inducing differentiation of murine erythroleukemia cells in culture. These compounds, including nicotinamide analogues, have been found effective in increasing hemoglobin content and globin mRNA levels in these cells, indicating their potential use in studying and treating blood cell disorders (Terada, Fujiki, Marks, & Sugimura, 1979).
DNA Repair Stimulation
Nicotinamide, a related compound, has been observed to stimulate DNA repair in human lymphocytes exposed to DNA-damaging agents. This highlights its potential role in understanding and enhancing cellular repair mechanisms (Berger & Sikorski, 1980).
Antiprotozoal Activity
Compounds related to this compound have shown significant antiprotozoal activity. This suggests their potential application in developing treatments for diseases caused by protozoan parasites (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).
Enzymatic Activity Studies
Research indicates that nicotinamide and its derivatives can be used to study enzymatic activities, such as their role in inhibiting or altering drug metabolism by liver microsomes. This is crucial for understanding drug interactions and metabolic pathways (Sasame & Gillette, 1970).
Gastric H+/K(+)-ATPase Inhibition
Nicotinamide derivatives, including this compound, have been studied for their inhibitory effect on gastric H+/K(+)-ATPase. This suggests their potential in treating acid-related gastrointestinal disorders (Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa, 1997).
Safety and Hazards
While specific safety and hazard information for “2,4-dihydroxy-5,6-dimethyl-N-(4-(methylsulfonyl)phenyl)nicotinamide” is not available, “2,4-Dihydroxy-5,6-dimethylpyrimidine” is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Propiedades
IUPAC Name |
4-hydroxy-5,6-dimethyl-N-(4-methylsulfonylphenyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-8-9(2)16-14(19)12(13(8)18)15(20)17-10-4-6-11(7-5-10)23(3,21)22/h4-7H,1-3H3,(H,17,20)(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXGKVMLUWQLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-fluoropropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B3011778.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)
![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)
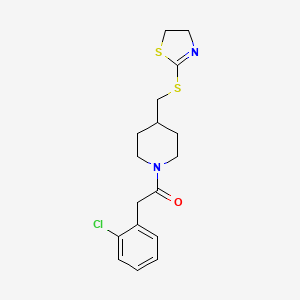
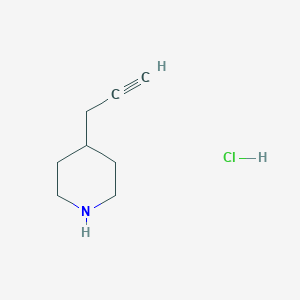
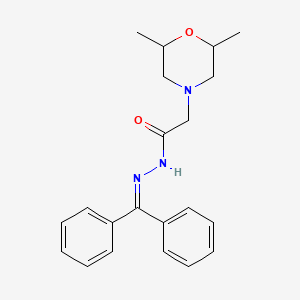
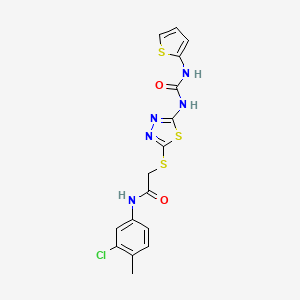
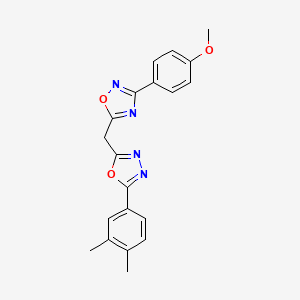

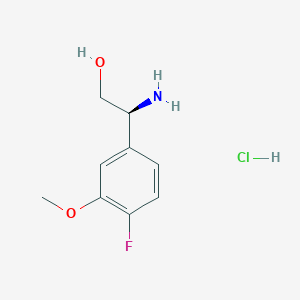
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)
